

Spectroscopic Analysis of 1,1-Dichlorocyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichlorocyclohexane

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1-dichlorocyclohexane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic information, experimental protocols, and a logical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **1,1-dichlorocyclohexane**, both ^1H and ^{13}C NMR spectra are crucial for its structural confirmation.

^1H NMR Spectroscopy

Due to the rapid chair-flipping of the cyclohexane ring at room temperature, the axial and equatorial protons on the same carbon become chemically equivalent on the NMR timescale. This leads to a simplified spectrum. For **1,1-dichlorocyclohexane**, there are three distinct sets of proton environments.

Table 1: ^1H NMR Spectroscopic Data for **1,1-Dichlorocyclohexane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.1 - 2.3	Multiplet	4H	Protons on C2 and C6
~ 1.7 - 1.9	Multiplet	4H	Protons on C3 and C5
~ 1.5 - 1.7	Multiplet	2H	Protons on C4

Note: Precise chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **1,1-dichlorocyclohexane** displays four distinct signals, corresponding to the four unique carbon environments in the molecule due to symmetry.

Table 2: ¹³C NMR Spectroscopic Data for **1,1-Dichlorocyclohexane**

Chemical Shift (δ) ppm	Assignment
90.5	C1 (CCl ₂)
40.0	C2, C6
25.5	C4
23.0	C3, C5

Solvent: CS₂. Reference: O.A.SUBBOTIN, N.M.SERGEEV (1978) Zhurn.Org.Khim.(Russ. Lang.): v.14, N7, 1486-1492.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,1-dichlorocyclohexane** is characterized by the vibrations of its C-H and C-Cl bonds.

Table 3: IR Absorption Bands for **1,1-Dichlorocyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940 - 2860	Strong	C-H stretching (alkane)
1450	Medium	CH ₂ scissoring
~ 750	Strong	C-Cl stretching
~ 690	Strong	C-Cl stretching

Note: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1,1-dichlorocyclohexane** shows a characteristic isotopic pattern for a dichlorinated compound.

Table 4: Key Fragments in the Mass Spectrum of **1,1-Dichlorocyclohexane**

m/z	Relative Intensity	Proposed Fragment
152/154/156	Low	[C ₆ H ₁₀ Cl ₂] ⁺ (Molecular Ion)
117/119	High	[C ₆ H ₁₀ Cl] ⁺ (Loss of Cl)
81	High	[C ₆ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺

The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.^[2]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for **1,1-dichlorocyclohexane**. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **1,1-dichlorocyclohexane** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or CS_2) in an NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a wider spectral width to cover the carbon chemical shift range (e.g., 0-100 ppm).
 - Employ proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans will be required due to the low natural abundance of ^{13}C .

IR Spectroscopy Protocol

- Sample Preparation (Liquid Film): Place a drop of neat **1,1-dichlorocyclohexane** between two salt plates (e.g., NaCl or KBr).
- Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, scan the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
 - Acquire a background spectrum of the clean salt plates before running the sample.

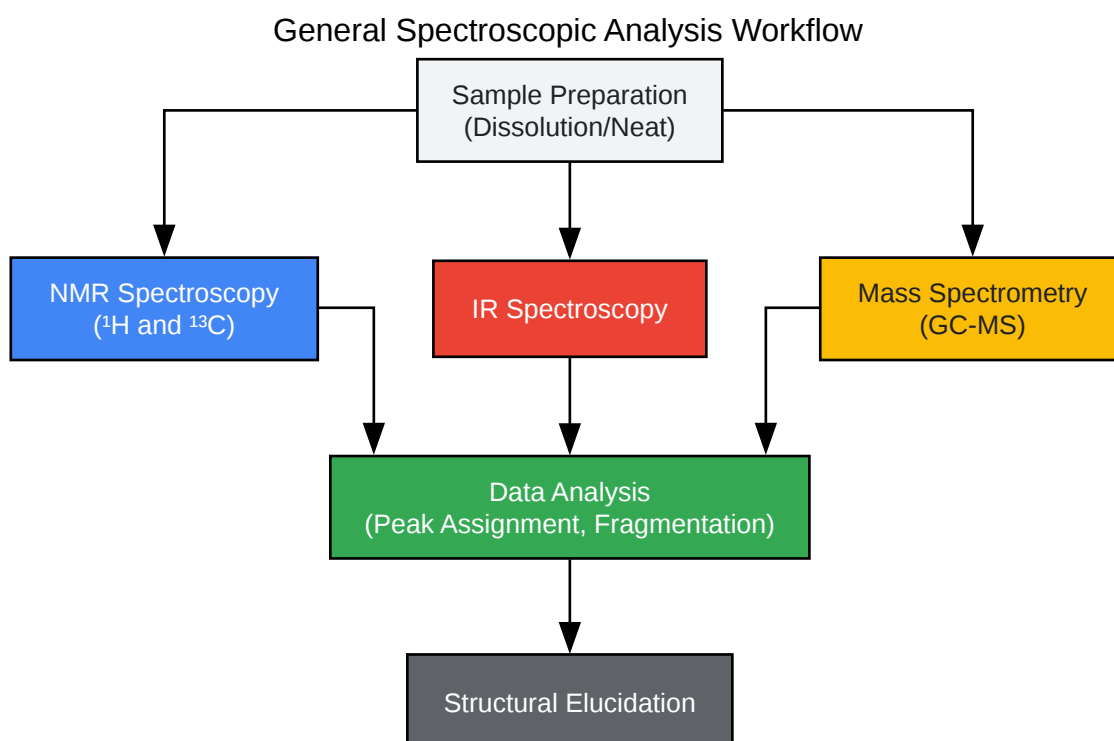
- Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **1,1-dichlorocyclohexane** in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph-Mass Spectrometer (GC-MS).
- GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the compound from any impurities.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **1,1-dichlorocyclohexane**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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